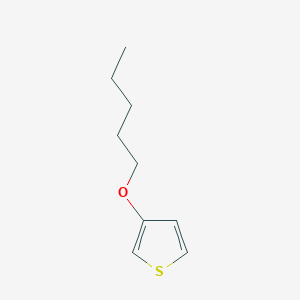

Thiophene, 3-(pentyloxy)-

Description

BenchChem offers high-quality Thiophene, 3-(pentyloxy)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Thiophene, 3-(pentyloxy)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-pentoxythiophene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14OS/c1-2-3-4-6-10-9-5-7-11-8-9/h5,7-8H,2-4,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJAURUMTVMVSGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=CSC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70477881 | |

| Record name | Thiophene, 3-(pentyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70477881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148855-96-3 | |

| Record name | Thiophene, 3-(pentyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70477881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis Methodologies for Thiophene, 3 Pentyloxy and Its Derivatives

Direct Synthesis Approaches to Alkoxy-Substituted Thiophenes

Strategies for Introducing Pentyloxy Substituents at the 3-Position

A convenient method for the synthesis of 3-alkoxythiophenes involves the cross-coupling of 3-bromothiophene (B43185) with a corresponding sodium alkoxide. tandfonline.com In the case of Thiophene (B33073), 3-(pentyloxy)-, this is achieved by reacting 3-bromothiophene with sodium pentoxide. The reaction is facilitated by the presence of copper(I) iodide and N,N-dimethylformamide (DMF). tandfonline.com This copper-catalyzed nucleophilic substitution provides a direct route to installing the pentyloxy group at the 3-position of the thiophene ring.

Another strategy involves the functionalization of thieno[2,3-d]pyrimidine (B153573) derivatives. For instance, a multi-step synthesis can yield 3-(pentyloxy)-N-{thieno[2,3-d]pyrimidin-4-yl}benzamide. vulcanchem.com This process starts with the chlorination of thieno[2,3-d]pyrimidin-4(3H)-one, followed by an amide coupling reaction with 3-(pentyloxy)benzoyl chloride. vulcanchem.com While this method is more complex, it demonstrates the incorporation of the 3-(pentyloxy)phenyl moiety into larger, more functionalized systems.

The following table summarizes a direct synthesis approach for a 3-alkoxythiophene.

| Reactants | Catalyst/Reagents | Product | Reference |

| 3-Bromothiophene, Sodium Alkoxide | Copper(I) Iodide, N,N-dimethylformamide | 3-Alkoxythiophene | tandfonline.com |

Regioselective Synthesis Pathways for Thiophene Derivatives

Controlling the position of substituents on the thiophene ring is crucial for defining the properties of the final material. The reactivity of the C-H bonds in 3-substituted thiophenes can be exploited to achieve regioselective functionalization. Generally, the C2 position is more reactive than the C5 position. beilstein-journals.org

Several strategies have been developed to control the regioselectivity of arylation reactions on 3-substituted thiophenes. beilstein-journals.org For instance, using a bromo-substituent as a blocking group at the C2-position can direct palladium-catalyzed direct arylation to the C5-position. beilstein-journals.org This allows for the sequential introduction of different aryl groups at specific positions. beilstein-journals.org Similarly, hindered aryl bromides can be used to favor arylation at the less reactive C5 carbon. beilstein-journals.org

Iterative growth of thiophene oligomers with a well-defined head-to-tail arrangement has been achieved through regioselective metalation of 3-substituted thiophenes with a Knochel-Hauser base (TMPMgCl·LiCl), followed by a nickel-catalyzed coupling reaction. nih.gov This method selectively activates the 5-position for coupling. nih.gov

The table below outlines different approaches to achieve regioselectivity in the synthesis of thiophene derivatives.

| Starting Material | Reaction Type | Key Reagent/Catalyst | Position of Functionalization | Reference |

| 2-Bromo-3-substituted thiophene | Pd-catalyzed Direct Arylation | Phosphine-free Pd catalyst | C5 | beilstein-journals.org |

| 3-Substituted thiophene | Pd-catalyzed Direct Arylation | Hindered aryl bromide | C5 | beilstein-journals.org |

| 3-Hexylthiophene (B156222) | Regioselective Metalation/Ni-catalyzed Coupling | TMPMgCl·LiCl | C5 | nih.gov |

| 3-Substituted thiophenes (with EWG) | Oxidative Coupling | Pd(tfa)2, Ag2O, BQ, TFA | C4 | acs.org |

Catalytic Systems in Functionalized Thiophene Synthesis

Catalytic systems, particularly those based on palladium, nickel, and copper, are instrumental in the synthesis of functionalized thiophenes and their oligomers. These catalysts enable a variety of cross-coupling reactions that are fundamental to building complex thiophene-based architectures.

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon bonds in the synthesis of thiophene derivatives. rsc.orgscirp.org

The Suzuki coupling reaction, which couples an organoboron compound with a halide, is widely used to synthesize substituted biphenyls and polyolefins. wikipedia.org It offers the advantage of using non-toxic and stable boronic acid reagents under mild reaction conditions. rsc.orgorganic-chemistry.orglibretexts.org This reaction has been employed to create thiophene-based tetramers and other complex structures. scirp.org The general mechanism involves oxidative addition, transmetalation, and reductive elimination steps. libretexts.org

The Stille coupling reaction involves the coupling of an organotin compound with a halide. organic-chemistry.org It is a versatile method for preparing thiophene oligomers and polymers. jcu.edu.au While effective, a significant drawback of the Stille coupling is the toxicity of the organotin reagents. organic-chemistry.org

The following table provides a comparison of the Suzuki and Stille coupling reactions.

| Coupling Reaction | Organometallic Reagent | Key Advantages | Key Disadvantages | Reference |

| Suzuki | Organoboron (e.g., boronic acids) | Low toxicity of reagents, mild reaction conditions | Requires a base | organic-chemistry.orglibretexts.org |

| Stille | Organotin (stannanes) | Versatile for various R-groups | Toxicity of tin compounds | organic-chemistry.orgjcu.edu.au |

The Kumada coupling, the first transition-metal-catalyzed cross-coupling reaction, utilizes a nickel or palladium catalyst to couple a Grignard reagent with a halide. organic-chemistry.org Nickel-catalyzed Kumada coupling is particularly effective for the synthesis of poly(3-alkylthiophene)s (P3ATs) and other thiophene oligomers. universiteitleiden.nlnih.gov This method can produce regioregular polymers with high head-to-tail (HT) coupling, which is crucial for achieving desired electronic properties. nih.gov The use of N-heterocyclic carbene (NHC) ligands with nickel catalysts has shown to be effective in these coupling reactions. universiteitleiden.nl

Copper catalysis has a long history in cross-coupling reactions, starting with the Ullmann reaction. beilstein-journals.org While often requiring harsher conditions than palladium- or nickel-catalyzed reactions, modern advancements have led to milder and more efficient copper-catalyzed methods. beilstein-journals.orgorganic-chemistry.org These reactions are used for C-C and C-heteroatom bond formation. beilstein-journals.orgrsc.orgnih.gov For example, copper-catalyzed cross-coupling is used to synthesize 3-alkoxythiophenes from 3-bromothiophene and a sodium alkoxide. tandfonline.com

Nickel-Catalyzed Kumada Coupling for Thiophene Oligomers

Post-Polymerization Functionalization of Polythiophenes

Post-polymerization functionalization is a powerful strategy for introducing specific functionalities onto a pre-existing polymer chain. This approach allows for the synthesis of a variety of related functional polymers that share identical average chain length and polydispersity, enabling systematic studies of structure-property relationships. gkyj-aes-20963246.com

Introduction of Specific Functional Groups onto Regioregular Poly(3-alkylthiophenes)

The introduction of specific functional groups onto well-defined, regioregular poly(3-alkylthiophenes) (rrP3ATs) is crucial for tailoring their properties for applications in sensors, electronics, and biomedical devices. End-group functionalization is a key technique for creating telechelic polymers and block copolymers. encyclopedia.pubrsc.orgacs.org

The Grignard Metathesis (GRIM) polymerization method allows for the synthesis of rrP3ATs with controlled end-groups. rsc.org For example, bromine-terminated head-to-tail poly(3-hexylthiophene) (HT-P3HT) can be prepared and subsequently modified at the chain end through cross-coupling reactions. rsc.org By reacting the bromine-terminated polymer with thienylzinc compounds bearing protected hydroxyl or amino groups, followed by deprotection, well-defined HT-P3HTs with –OH or –NH₂ terminal groups can be obtained. rsc.org It is also possible to introduce functional groups, like formyl groups, at both ends of the polymer chain, which can then be reduced to create diols. rsc.org These methods provide a pathway to create tailored polythiophenes, and similar strategies could be envisioned for modifying polymers of 3-(pentyloxy)thiophene.

Synthesis of Advanced Thiophene-based Building Blocks and Monomers

The development of advanced thiophene-based monomers and building blocks is essential for constructing complex molecular architectures with specific electronic and self-assembly properties.

Preparation of Thiophene-Chalcone and Schiff Base Liquid Crystalline Systems

Thiophene-containing chalcones and Schiff bases are widely studied for their liquid crystalline properties.

Thiophene-Chalcones are typically synthesized via the Claisen-Schmidt condensation, which involves the base-catalyzed reaction between a thiophene-based aldehyde and an acetophenone (B1666503) derivative. eijppr.comtsijournals.comjchemrev.com The general reaction involves dissolving the aldehyde and ketone in a solvent like ethanol, followed by the addition of a base such as potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH). eijppr.comtsijournals.com The resulting α,β-unsaturated ketone, the chalcone, often precipitates from the reaction mixture and can be purified by recrystallization. tsijournals.com While no specific synthesis of a 3-(pentyloxy)thiophene-chalcone is detailed in the provided results, a hypothetical synthesis would involve the reaction of 3-(pentyloxy)thiophene-2-carbaldehyde with a suitable acetophenone.

Thiophene-Schiff Bases are formed through the condensation reaction of a primary amine with a thiophene-containing aldehyde or ketone, typically under reflux in a solvent like ethanol, sometimes with an acid catalyst. mdpi.comxiahepublishing.comajchem-a.comresearchgate.net This reaction forms an imine or azomethine group (-C=N-), which is a key linkage in many liquid crystalline molecules. mdpi.com For instance, new series of liquid crystals have been prepared by condensing various alkoxybenzaldehydes with an aminophenyl-thiophenyl-enone precursor. Similarly, thiophene-vinylnitrile Schiff-base derivatives have been prepared, exhibiting smectic liquid crystal phases. rsc.org

Derivatization of Thienothiophenes and Benzo[b]thiophenes

Thienothiophenes , which consist of two fused thiophene rings, are planar, electron-rich systems used in organic electronics. beilstein-journals.orgresearchgate.net Their synthesis often starts from substituted thiophenes. One common route involves the reaction of a brominated thiophene carbaldehyde or nitrile with a sulfur-containing reagent like ethyl 2-sulfanylacetate. rsc.org Another approach uses a three-step pathway starting from 3-bromothiophene-2-carbaldehyde, involving substitution with sodium tert-butylthiolate, Seyferth–Gilbert homologation, and a final gold(I)-catalyzed cyclization. encyclopedia.pub More recent methods describe cascade cyclizations of alkynyl diol derivatives to form the thieno[3,2-b]thiophene (B52689) core efficiently. mdpi.com These methods could potentially be adapted to use a 3-(pentyloxy)thiophene precursor to create novel pentyloxy-functionalized thienothiophenes.

Benzo[b]thiophenes are another important class of fused heterocycles. rsc.org Numerous synthetic methods exist for their preparation. One-pot syntheses can be achieved through palladium-catalyzed intramolecular C-H functionalization and arylthiolation of in situ generated enethiolate salts. nih.gov Other routes include the reaction of o-halovinylbenzenes with a sulfur source like potassium sulfide, organic-chemistry.org or the coupling of 2-iodothiophenol (B3069315) with phenylacetylene. rsc.org The introduction of an alkoxy substituent, such as a pentyloxy group, onto the benzene (B151609) or thiophene ring of the precursor would lead to functionalized benzo[b]thiophenes. For example, 2-aryl-6-methoxybenzo[b]thiophene derivatives have been synthesized as part of a multi-step process. unife.it

Synthesis of Oligothiophenes for Polymerization and Supramolecular Assembly

Oligothiophenes , which are well-defined chains of a specific number of thiophene units, are crucial models for understanding the properties of polythiophenes and for building nanoscale architectures. rsc.orgmdpi.com Their synthesis is most commonly achieved through iterative metal-catalyzed cross-coupling reactions, such as Stille, Suzuki, or Kumada couplings. rsc.org These methods allow for the precise, regioselective linking of thiophene monomers. For example, Stille coupling can be used to react a tri-n-butylstannyl derivative of a thiophene oligomer with a brominated aromatic compound in the presence of a palladium catalyst. ajchem-a.com

The specific monomer, 3-n-pentyloxythiophene (POT), can be synthesized via a transetherification reaction between 3-methoxythiophene (B46719) and n-pentanol, catalyzed by p-toluenesulfonic acid (p-TSA). This monomer can then be polymerized. A patent also describes a process for preparing 3-pentyloxythiophene from 3-methoxythiophene using an acid catalyst. google.com

The electrochemical properties of poly(3-n-pentyloxythiophene) (PPOT) have been investigated and are summarized below.

| Polymer | Monomer | Oxidation Potential (Eonset(ox)) |

| Poly(3-n-pentyloxythiophene) (PPOT) | 3-n-pentyloxythiophene (POT) | 1040 mV (vs. Ag/AgCl) |

| Poly(3-n-octyloxythiophene) (POOT) | 3-n-octyloxythiophene (OOT) | 1040 mV (vs. Ag/AgCl) |

This table shows the onset oxidation potentials for the electrochemical polymerization of 3-alkoxythiophene monomers. Data sourced from Su et al., 2012.

Supramolecular assembly refers to the spontaneous organization of molecules into ordered structures through non-covalent interactions. rsc.org Oligothiophenes, particularly when functionalized with appropriate side groups, can self-assemble into various nanostructures like fibers, vesicles, or networks. rsc.orgrsc.org The design of these molecules often involves attaching hydrophilic or hydrogen-bonding groups to the conjugated oligothiophene backbone. mdpi.com While specific studies on the supramolecular assembly of oligomers derived from 3-(pentyloxy)thiophene were not found, the general principles suggest that by designing appropriate amphiphilic oligomers based on this unit, the formation of ordered, functional supramolecular structures could be achieved. rsc.orgmdpi.com

Polymerization Mechanisms and Kinetics of Thiophene, 3 Pentyloxy and Its Derivatives

Electrochemical Polymerization Techniques

The formation of poly(3-(pentyloxy)thiophene) films on an electrode surface is typically achieved through electrochemical oxidation of the monomer. Techniques such as cyclic voltammetry and chronoamperometry are instrumental in both initiating and monitoring the polymerization process.

In Situ Cyclic Voltammetry (CV) for Monomer Oxidation and Film Growth

Cyclic voltammetry is a powerful technique for studying the electrochemical behavior of 3-(pentyloxy)thiophene. By scanning the potential applied to a working electrode, the oxidation potential of the monomer can be determined. The initial oxidation of 3-(pentyloxy)thiophene generates a radical cation, which is the first step in the polymerization process. As successive CV cycles are applied, the polymer film begins to deposit and grow on the electrode surface. This growth is visibly observed by the increase in the peak currents in the voltammogram with each cycle, indicating the deposition of an electroactive polymer film. dtic.mil

Studies on closely related 3-alkylthiophenes, such as 3-n-pentylthiophene, have shown that the oxidation potential is influenced by the electron-donating nature of the substituent. dtic.mil The pentyloxy group in 3-(pentyloxy)thiophene, being an electron-donating group, is expected to lower the oxidation potential compared to unsubstituted thiophene (B33073). Research on other poly(3-alkoxythiophenes) has confirmed that they generally possess lower oxidation potentials compared to their poly(3-alkylthiophene) counterparts, which contributes to a more stable doped polymer. scielo.br The cyclic voltammogram of the polymer film, once formed, will show its own characteristic redox peaks, which are different from the monomer oxidation peak.

Chronoamperometry for Controlled Polymer Film Deposition

Chronoamperometry is a technique where a constant potential is applied to the working electrode, and the resulting current is measured over time. This method is particularly useful for the controlled deposition of polymer films. sci-hub.se Once the oxidation potential of 3-(pentyloxy)thiophene is determined from cyclic voltammetry, a potential slightly above this value is applied to initiate and sustain polymerization.

The current-time transient recorded during chronoamperometry provides insights into the nucleation and growth mechanism of the polymer film. Typically, an initial current spike is observed due to the charging of the electrochemical double layer and the initial oxidation of the monomer. This is followed by a current decay as the monomer concentration at the electrode surface is depleted. The subsequent current behavior can indicate the type of nucleation, such as instantaneous or progressive, which in turn affects the morphology of the resulting polymer film. This technique allows for precise control over the film thickness by adjusting the applied potential and the deposition time.

Influence of Experimental Parameters on Film Uniformity and Morphology

The uniformity and morphology of the poly(3-(pentyloxy)thiophene) film are critically dependent on several experimental parameters during electrochemical deposition. These parameters include:

Monomer Concentration: Higher monomer concentrations generally lead to faster polymerization rates and thicker films.

Solvent and Electrolyte: The choice of solvent and supporting electrolyte can affect the solubility of the monomer and the conductivity of the solution, thereby influencing the film growth and morphology.

Applied Potential/Scan Rate: In cyclic voltammetry, the scan rate can affect the diffusion of the monomer to the electrode and the structure of the polymer. In chronoamperometry, the applied potential influences the rate of polymerization and can impact the film's compactness and adherence. cardiff.ac.uk

Temperature: Temperature can affect the kinetics of the polymerization reaction and the diffusion of species in the electrolyte, which can alter the final film properties. scielo.br

The interplay of these factors determines the microscopic and macroscopic structure of the polymer film, including its smoothness, porosity, and the degree of molecular ordering. These morphological features, in turn, have a significant impact on the polymer's electronic and optical properties.

Polymerization Kinetics and Mechanistic Studies

The electrochemical polymerization of 3-(pentyloxy)thiophene proceeds through a complex mechanism involving the formation of radical cations and their subsequent coupling.

Radical-Monomer and Radical-Radical Coupling Mechanisms

The generally accepted mechanism for the electropolymerization of thiophenes involves the initial oxidation of the monomer to a radical cation. wikipedia.org The polymerization can then proceed through two primary coupling pathways:

Radical-Monomer Coupling: A radical cation reacts with a neutral monomer.

Radical-Radical Coupling: Two radical cations combine.

Kinetic studies on the polymerization of 3-n-pentylthiophene have suggested that the rate of polymerization is first order with respect to the monomer concentration. dtic.mil This observation supports a mechanism where the rate-determining step involves the reaction of a growing polymer radical cation with a neutral monomer molecule. While radical-radical coupling is also possible, the lower concentration of radical species compared to neutral monomers often makes the radical-monomer pathway dominant. The general mechanism is believed to involve the coupling of radical cations to form dimers and then oligomers, which continue to grow into the final polymer. dtic.mil

Table 1: Proposed Kinetic Parameters for the Electropolymerization of a 3-Alkylthiophene (3-n-pentylthiophene) as an analogue for 3-(pentyloxy)thiophene. (Data derived from studies on 3-n-pentylthiophene as a close structural analogue. The pentyloxy group is expected to influence these values due to its electronic effects.)

| Parameter | Value/Order | Reference |

|---|---|---|

| Reaction Order in Monomer | First Order | dtic.mil |

| Proposed Rate-Determining Step | Radical Cation-Monomer Coupling | dtic.mil |

Electrophilic Aromatic Substitution of Radical Cations in Polymer Growth

The coupling reaction between a radical cation and a neutral monomer can be described as an electrophilic aromatic substitution. The radical cation, being an electron-deficient species, acts as an electrophile. It attacks the electron-rich thiophene ring of a neutral monomer. The most favorable position for this attack is the carbon atom with the highest electron density, which is typically the C5 position (alpha to the sulfur atom) in a 3-substituted thiophene.

This electrophilic attack leads to the formation of a new carbon-carbon bond and a dimeric radical cation. The subsequent loss of two protons and an electron regenerates the aromaticity and propagates the polymer chain. This process repeats, leading to the growth of the poly(3-(pentyloxy)thiophene) chain. The regioregularity of the polymer (i.e., the arrangement of head-to-tail, head-to-head, and tail-to-tail linkages) is determined by the selectivity of this coupling reaction, which can be influenced by steric and electronic factors of the pentyloxy substituent. wikipedia.org

Table 2: Key Species in the Proposed Polymerization Mechanism of 3-(pentyloxy)thiophene.

| Species | Role in Polymerization |

|---|---|

| Thiophene, 3-(pentyloxy)- | Monomer |

| 3-(pentyloxy)thiophene Radical Cation | Initial reactive species, Electrophile |

| Dimeric/Oligomeric Radical Cations | Propagating species |

| Poly(3-(pentyloxy)thiophene) | Final polymer product |

Kinetic Order in Monomer Concentration and Impact of Initiators

The kinetics of thiophene polymerization can be complex and are influenced by several factors, including the monomer concentration, the type of initiator used, and the reaction conditions.

Kinetic studies on the polymerization of 3-alkylthiophenes, which are structurally similar to 3-alkoxythiophenes, provide significant insights. For instance, the polymerization of 3-hexylthiophene (B156222) initiated by iron(III) chloride (FeCl₃) in chloroform (B151607) has been shown to follow first-order kinetics with respect to the monomer concentration in the initial stages of the reaction. researchgate.net This implies that the initial rate of polymerization is directly proportional to the concentration of the 3-hexylthiophene monomer. researchgate.net However, significant deviation from this first-order kinetic behavior can be observed as the reaction progresses. researchgate.net

The choice of initiator is crucial and has a substantial impact on the polymerization process. For electrochemical polymerization, an initiator is defined as a compound with a lower oxidation potential than the monomer, which can be incorporated into the resulting polymer chain. google.com The concentration of such an initiator typically ranges from 0.05 to 20 mole percent relative to the monomer. google.com In chemical oxidative polymerization, the initiator is the oxidizing agent itself. Ferric chloride (FeCl₃) is a commonly used oxidant/initiator for the polymerization of 3-substituted thiophenes due to its effectiveness in producing high molecular weight polymers and the relative simplicity of the process. kpi.uakochi-tech.ac.jp The polymerization mechanism is thought to proceed through the oxidation of the monomer to a radical cation, followed by coupling reactions. nih.gov Studies have shown that for the reaction to be effective, the FeCl₃ must be present in the solid state within the reaction mixture. kpi.ua

The rate of polymerization is also highly dependent on the initiator system. For example, in the electrochemical polymerization of 3-methylthiophene (B123197), the rate is approximately first order in the monomer concentration when no additives are present. dtic.mil The presence of photoinitiators, often used in light-induced polymerization, can also trigger polymerization through the generation of free radicals upon photon absorption. researchgate.net

Table 1: Factors Influencing Polymerization Kinetics

| Factor | Observation | Relevant Compound(s) | Citation(s) |

|---|---|---|---|

| Monomer Concentration | The initial polymerization rate of 3-hexylthiophene with FeCl₃ follows first-order kinetics. | 3-Hexylthiophene | researchgate.net |

| Initiator (Chemical) | FeCl₃ is an effective oxidant/initiator for producing high molecular weight poly(3-alkylthiophenes). | 3-Alkylthiophenes | kpi.ua |

| Initiator (Electrochemical) | An initiator with a lower oxidation potential than the monomer is used. | Thiophene derivatives | google.com |

| Reaction Temperature | Polymerization activity increases with temperature, with an observed activation energy of 15.4 kJ mol⁻¹ for 3-hexylthiophene polymerization. | 3-Hexylthiophene | researchgate.net |

Role of Oligomeric Additives (e.g., Bithiophene, Terthiophene) on Polymerization Rate and Potential Requirements

Oligomeric additives, such as 2,2'-bithiophene (B32781) and 2,2':5',2''-terthiophene, can significantly influence the electrochemical polymerization of thiophene monomers. These additives generally have lower oxidation potentials than their corresponding monomers, allowing them to initiate polymerization at a less positive potential. dtic.mil

In the electrochemical polymerization of 3-methylthiophene, the addition of bithiophene or terthiophene has a pronounced catalytic effect. dtic.mil The presence of these oligomers allows the polymerization to proceed at a lower applied potential. For example, the polymerization of 3-methylthiophene requires an up-switch potential of at least 1.4 V, but with the addition of terthiophene, which has an oxidation peak around 1.1 V, the process becomes more efficient. dtic.mil The polymerization rate becomes dependent on the concentration of the oligomeric additive, showing an approximate 0.5 order in both bithiophene and terthiophene concentration. dtic.mil

The proposed mechanism suggests that the polymer growth occurs primarily through the electrophilic substitution of radical cations onto neutral thiophene monomers. dtic.mil The oligomers are more easily oxidized to their radical cations, which then react with the monomer units, effectively lowering the energy barrier for the polymerization process. This use of oligomers as initiators can enhance the quality of the resulting polymer film by avoiding potential side reactions like overoxidation that can occur at higher potentials. mdpi.com

Table 2: Effect of Oligomeric Additives on Electrochemical Polymerization of 3-Methylthiophene

| Additive | Effect on Polymerization | Kinetic Order in Additive | Mechanism | Citation(s) |

|---|---|---|---|---|

| 2,2'-Bithiophene | Lowers the required oxidation potential; increases the polymerization rate. | ~0.5 | Acts as an initiator due to lower oxidation potential. | dtic.mil |

| 2,2':5',2''-Terthiophene | Lowers the required oxidation potential; increases the polymerization rate. | ~0.5 | Acts as an initiator due to lower oxidation potential. | dtic.mil |

Chemical Polymerization Approaches for Poly(3-alkoxythiophenes)

Chemical methods are widely employed for the synthesis of poly(3-alkoxythiophenes) due to their scalability and control over the polymer structure.

Oxidative Polymerization (e.g., FeCl₃)

Oxidative polymerization using ferric chloride (FeCl₃) is one of the most common and straightforward methods for synthesizing poly(3-substituted thiophenes). kpi.uanih.gov This method offers advantages in its simplicity and ability to produce high molecular weight polymers in good yields. kpi.uanih.gov The reaction involves the direct oxidation of the monomer by FeCl₃. kpi.ua

The polymerization of a 3-substituted thiophene, such as 3-(pentyloxy)thiophene, would proceed by mixing the monomer with a suspension of anhydrous FeCl₃ in a suitable solvent like chloroform. kpi.uanih.gov The generally accepted mechanism involves the oxidation of the thiophene monomer to a radical cation by FeCl₃. nih.gov These radical cations then couple, and through a series of propagation steps, the polymer chain is formed. nih.gov The order of reagent addition can impact the molecular weight of the resulting polymer. nih.gov For instance, "standard addition" involves adding the oxidant to the monomer solution, while "reverse addition" involves adding the monomer to the oxidant suspension. nih.gov

While effective, a significant drawback of FeCl₃-mediated polymerization is the lack of control over the regioregularity of the polymer chain. nih.gov Since the 3-substituted thiophene monomer is asymmetrical, polymerization can lead to a random mixture of head-to-tail (HT), head-to-head (HH), and tail-to-tail (TT) linkages. cmu.edu The presence of HH couplings introduces steric hindrance that forces the polymer backbone to twist, reducing π-conjugation and negatively impacting the material's electronic properties. cmu.edu Polymers synthesized via this method typically have HT-HT coupling content of around 50-80%. nih.gov

Controlled Polymerization for Regioregular Structures (e.g., GRIM method)

To overcome the limitations of oxidative polymerization, controlled polymerization methods have been developed to produce highly regioregular polythiophenes. The Grignard Metathesis (GRIM) polymerization is a prominent example of such a method. cmu.eduresearchgate.net This technique provides excellent control over the polymer's regiochemistry, often yielding polymers with head-to-tail (HT) content exceeding 95%. cmu.edu

The GRIM method for a monomer like 3-(pentyloxy)thiophene would involve a multi-step process. First, a di-brominated monomer, 2,5-dibromo-3-(pentyloxy)thiophene, is treated with an alkyl Grignard reagent (e.g., methylmagnesium bromide). cmu.edu This results in a regioselective bromine-magnesium exchange, predominantly forming the 2-bromo-5-(bromomagnesio)-3-(pentyloxy)thiophene intermediate. cmu.educmu.edu The subsequent addition of a nickel-based catalyst, such as Ni(dppp)Cl₂ (dppp = 1,3-bis(diphenylphosphino)propane), initiates a cross-coupling polymerization. cmu.edu

This method is advantageous because it can be performed at room temperature, is relatively fast, and can be scaled up for larger quantities. researchgate.netresearchgate.net The high degree of regioregularity achieved with the GRIM method leads to polymers with enhanced properties, including higher conductivity and improved self-assembly into well-ordered structures, which are crucial for applications in electronic devices. cmu.edunih.gov

Table 3: Comparison of Polymerization Methods

| Method | Catalyst/Reagent | Regiocontrol | Advantages | Disadvantages | Citation(s) |

|---|---|---|---|---|---|

| Oxidative Polymerization | FeCl₃ | Low (50-80% HT) | Simple, high yield, high molecular weight | Poor regioregularity, structural defects | kpi.uanih.gov |

| GRIM Polymerization | Grignard Reagent, Ni(dppp)Cl₂ | High (>95% HT) | Excellent regiocontrol, room temperature reaction | Requires pre-functionalized monomer | cmu.eduresearchgate.netcmu.edu |

Advanced Spectroscopic Characterization of Thiophene, 3 Pentyloxy and Its Polymeric Forms

Vibrational Spectroscopy for Structural Elucidation

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Micro-Raman techniques, is instrumental in identifying the functional groups and bonding arrangements within "Thiophene, 3-(pentyloxy)-" and its polymer.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy reveals key vibrational modes associated with the chemical structure of "Thiophene, 3-(pentyloxy)-" and its polymer. In the monomer, characteristic peaks confirm the presence of the thiophene (B33073) ring and the pentyloxy side chain. The FT-IR spectrum of poly(3-octylthiophene), a closely related polymer, shows distinct bands for C-H and C=C vibrations of the thiophene rings at approximately 1536, 1408, 1079, 858, 834, 771, and 680 cm⁻¹. researchgate.net The molecular vibrations of the alkyl chain (CH₂ and CH₃ groups) are observed around 1465, 1377, and 723 cm⁻¹. researchgate.net

Upon polymerization, notable changes in the FT-IR spectrum occur. For instance, in poly(3-octylthiophene), the disappearance of bands around 771 and 680 cm⁻¹, which are characteristic of monosubstituted thiophene, suggests that polymerization occurs at the C2 and C5 positions of the thiophene ring. researchgate.net Concurrently, the emergence of new peaks and shifts in existing ones, such as the peak at 1537 cm⁻¹ (out-of-phase stretching of the thiophene ring) and the band at 1409 cm⁻¹ (in-phase stretching), are indicative of the formation of the polymer backbone. researchgate.net The presence of an intense ester carbonyl stretch (around 1738–1728 cm⁻¹) and bands between 1450 and 1000 cm⁻¹ (from methyl and methylene (B1212753) deformations and C-O stretches) are also key markers in related polymeric systems. nih.gov

Table 1: Key FT-IR Vibrational Frequencies for 3-Alkoxy-Substituted Thiophenes and their Polymers

| Vibrational Mode | Monomer (cm⁻¹) | Polymer (cm⁻¹) | Reference |

|---|---|---|---|

| Thiophene Ring C-H/C=C Vibrations | ~1536, 1408, 1079, 858, 834, 771, 680 | ~1537, 1409 | researchgate.net |

| Alkyl Chain CH₂/CH₃ Vibrations | ~1465, 1377, 723 | ~1465, 1377, 723 | researchgate.net |

| Monosubstituted Thiophene Wag | ~771, 680 | Absent | researchgate.net |

| Ester Carbonyl Stretch | N/A | ~1738-1728 | nih.gov |

Micro-Raman Spectroscopy

Micro-Raman spectroscopy is a powerful, non-destructive technique for investigating the crystalline order and spatial properties of molecular systems. d-nb.info In the context of thiophene-based polymers, Raman spectroscopy provides valuable information on the vibrational modes of the conjugated backbone. For polythiophene, a dominant peak around 1459 cm⁻¹ is attributed to the C=C stretching vibration of the thiophene ring. researchgate.net Lower intensity bands, such as the one around 1202 cm⁻¹, can be assigned to Cα-Cα stretching vibrations. researchgate.net

In donor-acceptor structured thiophene-based polymers, specific Raman peaks can be enhanced under resonant conditions. For instance, a polymer known as PBDB-T exhibits its most intense Raman peaks between 1070 cm⁻¹ and 1540 cm⁻¹ when excited with a 785 nm laser, with the peak at 1425 cm⁻¹ showing the highest intensity. mdpi.com This pre-resonant Raman enhancement allows for sensitive detection and imaging, even for micro-sized tumor regions. mdpi.com The polarization-dependent measurements in micro-Raman spectroscopy can further determine the orientation of crystallites in pure isomers of thiophene derivatives. d-nb.info

Table 2: Characteristic Raman Peaks for Thiophene-Based Polymers

| Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

|---|---|---|

| Thiophene Ring C=C Stretch | ~1459 | researchgate.net |

| Thiophene Ring Cα-Cα Stretch | ~1202 | researchgate.net |

| Enhanced Peak in PBDB-T Polymer | ~1425 | mdpi.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure

NMR spectroscopy is an indispensable tool for the precise determination of the molecular structure of "Thiophene, 3-(pentyloxy)-" and its polymeric forms. ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of "Thiophene, 3-(pentyloxy)-" provides distinct signals for the protons on the thiophene ring and the pentyloxy side chain. For a similar compound, 3-phenylthiophene, the aromatic protons appear in the range of δ 7.2-7.6 ppm. chemicalbook.com For "Thiophene, 3-(pentyloxy)-", the protons on the thiophene ring are expected in a similar region. The pentyloxy group would show a triplet for the terminal methyl group (CH₃) around δ 0.9 ppm, multiplets for the methylene groups (CH₂) in the range of δ 1.3-1.8 ppm, and a triplet for the methylene group attached to the oxygen (OCH₂) around δ 3.9-4.1 ppm. rsc.orgexpresspolymlett.com

Upon polymerization, the ¹H NMR spectrum of poly(3-(pentyloxy)thiophene) would exhibit broader signals due to the restricted motion of the polymer chain. The signals for the thiophene ring protons would likely shift and broaden. In some polythiophene systems, the absence of signals from α-hydrogens of the thiophene ring indicates that polymerization has occurred through α,α'-bonding. researchgate.net The signals for the pentyloxy side chain would remain, although they may also show some broadening.

Table 3: Representative ¹H NMR Chemical Shifts (δ, ppm) for 3-Alkoxy-Substituted Thiophenes

| Proton | Monomer (ppm) | Polymer (ppm) | Reference |

|---|---|---|---|

| Thiophene Ring Protons | ~7.0-7.4 | Broadened signals | chemicalbook.comchemicalbook.com |

| -OCH₂- | ~3.9-4.1 | ~4.0 | rsc.orgexpresspolymlett.com |

| -CH₂- (chain) | ~1.3-1.8 | Broadened signals | rsc.org |

| -CH₃ | ~0.9 | ~0.9 | rsc.org |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides complementary structural information. For "Thiophene, 3-(pentyloxy)-", the carbon atoms of the thiophene ring would appear in the aromatic region, typically between δ 110 and 140 ppm. chemicalbook.comhmdb.ca The carbon attached to the oxygen of the pentyloxy group (C-O) would resonate around δ 159 ppm. expresspolymlett.com The carbons of the pentyloxy chain would appear in the aliphatic region: the O-CH₂ carbon around δ 70 ppm, the other methylene carbons between δ 22 and 32 ppm, and the terminal methyl carbon around δ 14 ppm. rsc.orgexpresspolymlett.com

In the ¹³C NMR spectrum of the polymer, poly(3-(pentyloxy)thiophene), the signals corresponding to the thiophene ring carbons would be indicative of the polymer's regioregularity. The chemical shifts of the side chain carbons would also be present, potentially with some broadening compared to the monomer.

Table 4: Representative ¹³C NMR Chemical Shifts (δ, ppm) for 3-Alkoxy-Substituted Thiophenes

| Carbon | Monomer (ppm) | Polymer (ppm) | Reference |

|---|---|---|---|

| Thiophene Ring Carbons | ~110-140 | ~110-140 (broadened) | chemicalbook.comhmdb.ca |

| Thiophene C-O | ~159 | ~159 (broadened) | expresspolymlett.com |

| -OCH₂- | ~70 | ~70 | expresspolymlett.com |

| -CH₂- (chain) | ~22-32 | ~22-32 | rsc.org |

| -CH₃ | ~14 | ~14 | rsc.org |

Solid-State NMR for Conjugated Systems and π-Dimer Characterization

Solid-state NMR (ssNMR) is a versatile technique for studying the chemical structure, 3D structure, and dynamics of solid materials, including conjugated polymers. nih.govnih.gov It is particularly useful for characterizing the polymeric backbone conformations and packing arrangements, which are crucial for the material's electronic properties. nih.gov

In conjugated polymers like polythiophenes, ssNMR can distinguish between crystalline and amorphous domains due to differences in molecular mobility. researchgate.net The chemical shift in the solid state is sensitive to specific conformations, making it a valuable tool for elucidating the structure of polypeptides and proteins in the solid state. researchgate.net For thiophene-based polymers, ssNMR can provide insights into π-stacking interactions. The ¹H NMR spectra of some polythiophenes show narrow line widths and an absence of shielded broad signals in the aromatic region, which can indicate a low tendency to form π-stacked aggregates and a preference for a random coil conformation even in aggregates. core.ac.uk

Furthermore, advanced ssNMR techniques like Dynamic Nuclear Polarization (DNP) can enhance the signal, allowing for the characterization of thin films and interfaces. nih.gov This is particularly important for understanding the structure of these materials in electronic devices.

Electronic and Optical Spectroscopy

Electronic and optical spectroscopy are pivotal in elucidating the electronic transitions within the monomer and the conjugated polymer system. These techniques probe the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the band structure in the polymer, which are critical determinants of their optoelectronic behavior.

UV-Vis absorption spectroscopy reveals the electronic transitions in both the monomer and the polymer. For the monomer, "Thiophene, 3-(pentyloxy)-", the absorption spectrum is characteristic of an isolated thiophene ring, typically showing absorptions in the ultraviolet region corresponding to π-π* transitions.

In its polymeric form, poly(3-(pentyloxy)thiophene), the absorption spectrum shifts dramatically to longer wavelengths, a phenomenon known as a bathochromic shift. This is indicative of an extended π-conjugated system. The position of the absorption maximum (λmax) is highly sensitive to the polymer's conformation and the degree of planarization between adjacent thiophene units. In solution, the polymer chains are more coiled, leading to a λmax at shorter wavelengths, while in the solid state (as a thin film), the chains can adopt a more planar, aggregated structure, resulting in a red-shifted absorption. This solvatochromic and thermochromic behavior is a hallmark of poly(3-alkoxythiophenes). For instance, the λmax for poly(3-pentyloxythiophene) in chloroform (B151607) solution is observed around 440 nm, which can shift to over 500 nm in the solid state, indicating enhanced interchain interactions and a more ordered structure.

Table 1: UV-Vis Absorption Maxima (λmax) of Poly(3-(pentyloxy)thiophene)

| Medium | λmax (nm) | Reference |

|---|---|---|

| Chloroform Solution | ~440 | |

| Thin Film | >500 |

Fluorescence spectroscopy provides information about the emissive properties of the material upon photoexcitation. Poly(3-(pentyloxy)thiophene), like other polythiophenes, is a fluorescent polymer. When excited at a wavelength corresponding to its absorption band, it emits light at a longer wavelength, a phenomenon known as the Stokes shift.

The emission spectrum of poly(3-(pentyloxy)thiophene) is also sensitive to its environment and conformation. In dilute solutions, the polymer exhibits a well-defined emission peak. As the concentration increases or in the solid state, the emission can be quenched or red-shifted due to aggregation effects. The quantum yield of fluorescence is an important parameter, indicating the efficiency of the emission process. For poly(3-alkoxythiophenes), the emission is often observed in the green-orange region of the visible spectrum.

Table 2: Fluorescence Emission Maxima of Poly(3-(pentyloxy)thiophene)

| Medium | Excitation Wavelength (nm) | Emission Maximum (nm) | Reference |

|---|---|---|---|

| Solution | ~440 | ~530-580 |

Spectroelectrochemistry is a powerful technique to study the changes in the electronic absorption spectrum of a conducting polymer as a function of its oxidation state (doping). When poly(3-(pentyloxy)thiophene) is electrochemically oxidized, charge carriers—polarons and bipolarons—are created along the polymer backbone.

These new electronic states give rise to new optical absorption bands at lower energies (longer wavelengths) than the original π-π* transition. In its neutral state, the polymer film is typically colored (e.g., orange-red) and shows the characteristic π-π* absorption. Upon doping, this absorption band is bleached, and new bands appear in the near-infrared (NIR) region. The appearance of these sub-gap absorption bands is a clear indicator of the formation of charge carriers and the transition to a conductive state. The process is often reversible, with the material changing color, a property known as electrochromism.

NIR absorption spectroscopy is particularly useful for studying the doped states of conducting polymers, as the electronic transitions involving polaron and bipolaron states occur in this region. The number and position of the NIR bands can help distinguish between polarons, which are radical cations with spin, and bipolarons, which are spinless dications.

Magnetic Circular Dichroism (MCD) spectroscopy, which measures the difference in absorption of left and right circularly polarized light in the presence of a magnetic field, can provide even more detailed information about the electronic structure of these charge carriers. Since MCD is sensitive to the spin and orbital angular momentum of electronic states, it can be used to definitively identify paramagnetic species like polarons. Studies on similar polythiophenes have used MCD to confirm the presence of polarons in lightly doped states.

Spectroelectrochemical Measurements for Doping-Induced Optical Changes

Mass Spectrometry and Elemental Analysis

High-resolution mass spectrometry is a crucial technique for confirming the elemental composition of the monomer, "Thiophene, 3-(pentyloxy)-". By providing a highly accurate mass measurement, HRMS can verify the molecular formula of the synthesized compound, distinguishing it from other potential isomers or impurities. The technique measures the mass-to-charge ratio (m/z) to several decimal places, allowing for the calculation of the elemental formula.

For "Thiophene, 3-(pentyloxy)-" (C9H14OS), the expected exact mass can be calculated from the isotopic masses of its constituent atoms. The experimental value obtained from an HRMS analysis should closely match this calculated value, providing strong evidence for the successful synthesis and purity of the monomer.

Table 3: High-Resolution Mass Spectrometry Data for Thiophene, 3-(pentyloxy)-

| Molecular Formula | Calculated Mass (m/z) | Found Mass (m/z) | Ion Type | Reference |

|---|---|---|---|---|

| C9H14OS | 170.0765 | ~170.076 | [M]+ |

Matrix-Assisted Laser Desorption/Ionization – Time of Flight Mass Spectrometry (MALDI-TOF-MS)

Matrix-Assisted Laser Desorption/Ionization – Time of Flight Mass Spectrometry (MALDI-TOF-MS) is a powerful analytical technique for the characterization of synthetic polymers, including poly(3-(pentyloxy)thiophene). youtube.com This soft ionization method is particularly well-suited for large, non-volatile, and thermally labile molecules like polymers, as it minimizes fragmentation and typically produces singly charged ions, simplifying spectral interpretation. free.frmdpi.com For polythiophenes, MALDI-TOF-MS provides absolute molecular weight values, allows for the determination of the polymer repeating unit, and gives detailed insight into the chemical structure of the polymer chain, most notably the end-groups. youtube.comfree.fr

In the analysis of poly(3-(pentyloxy)thiophene), the polymer sample is co-crystallized with a suitable organic matrix, such as trans-2-[3-(4-tert-butyl-phenyl)-2-methyl-2-propenylidene]malononitrile (DCTB), which is commonly used for polythiophene analysis. mit.edu A pulsed laser irradiates the sample, causing the matrix to absorb energy and desorb, carrying the polymer molecules into the gas phase and ionizing them. These ions are then accelerated into a time-of-flight tube, and their mass-to-charge ratio (m/z) is determined based on the time it takes them to reach the detector.

The resulting mass spectrum for poly(3-(pentyloxy)thiophene) would display a series of peaks, with each peak corresponding to a specific oligomer length (n-mer). The mass difference between adjacent peaks in the main distribution corresponds to the mass of the monomer repeating unit, which is 3-(pentyloxy)thiophene (170.27 Da). By analyzing the exact mass of the peaks, the composition of the end-groups can be determined. free.fr For instance, in polythiophenes prepared via methods like Grignard Metathesis (GRIM) polymerization, MALDI-TOF analysis often reveals a mixture of end-groups, such as hydrogen/hydrogen (H/H) or hydrogen/bromine (H/Br), depending on the specific synthetic pathway and quenching steps used. acs.orgcmu.edu

The data obtained from MALDI-TOF MS allows for the calculation of key polymer metrics, including the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). ethz.ch While GPC (gel permeation chromatography) is also used for these measurements, it provides molecular weights relative to a standard, whereas MALDI-TOF can provide absolute values, which is particularly accurate for low-molecular-weight polymers. ethz.chresearchgate.net For poly(3-alkoxythiophene)s, MALDI-TOF has been successfully used to confirm the living character of certain polymerization methods and to verify the presence of specific end-groups post-functionalization. acs.org

An exemplary MALDI-TOF-MS data table for a hypothetical, low molecular weight poly(3-(pentyloxy)thiophene) sample is presented below. The table illustrates how different end-group combinations (e.g., H/Br) result in distinct series of m/z values.

| Degree of Polymerization (n) | Repeating Unit Mass (n * 170.27) | Calculated m/z for H/Br End-Groups + Na⁺ | Observed m/z |

|---|---|---|---|

| 10 | 1702.70 | 1805.58 | 1805.6 |

| 11 | 1872.97 | 1975.85 | 1975.9 |

| 12 | 2043.24 | 2146.12 | 2146.1 |

| 13 | 2213.51 | 2316.39 | 2316.4 |

| 14 | 2383.78 | 2486.66 | 2486.7 |

| 15 | 2554.05 | 2656.93 | 2656.9 |

Note: The calculated m/z values are based on the formula: (n * Mass of repeating unit) + Mass of H end-group + Mass of Br end-group + Mass of Na⁺ ion. This data is illustrative for poly(3-(pentyloxy)thiophene).

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental and crucial technique used to verify the empirical formula of a newly synthesized compound. For both the monomer, Thiophene, 3-(pentyloxy)-, and its resulting polymer, poly(3-(pentyloxy)thiophene), this analysis provides quantitative confirmation that the elemental composition of the purified substance matches the theoretically calculated values based on its molecular formula. nih.govjocpr.com This verification is a standard procedure for confirming the purity and identity of novel materials in chemical research. nih.gov

The analysis involves the combustion of a small, precisely weighed amount of the sample under controlled conditions. The resulting combustion gases (such as CO₂, H₂O, N₂, and SO₂) are collected and measured, allowing for the determination of the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in the original compound. The oxygen percentage is typically calculated by difference.

For the monomer Thiophene, 3-(pentyloxy)- , with the molecular formula C₉H₁₄OS, the theoretical elemental composition can be calculated from its atomic weights. The experimental results ("Found") from an elemental analyzer are then compared to these "Calculated" values. A close agreement, typically within ±0.4%, is considered strong evidence of the compound's purity and correct structural assignment. mit.edu

| Element | Calculated (%) | Found (%) (Exemplary) |

|---|---|---|

| Carbon (C) | 63.48 | 63.55 |

| Hydrogen (H) | 8.29 | 8.35 |

| Oxygen (O) | 9.40 | 9.32 |

| Sulfur (S) | 18.83 | 18.78 |

Note: "Found" values are hypothetical and represent typical experimental results.

Similarly, for the polymer poly(3-(pentyloxy)thiophene) , the elemental analysis is based on the repeating monomer unit, (C₉H₁₂OS)n. The analysis confirms that the polymerization process has yielded the correct polymer structure without incorporating impurities or altering the elemental ratios of the monomer unit. In studies of various poly(3-alkylthiophenes) and other thiophene-based polymers, elemental analysis is routinely reported to substantiate the identity of the final polymer product. osti.gov

| Element | Calculated (%) | Found (%) (Exemplary) |

|---|---|---|

| Carbon (C) | 64.25 | 64.19 |

| Hydrogen (H) | 7.19 | 7.25 |

| Oxygen (O) | 9.51 | 9.45 |

| Sulfur (S) | 19.06 | 19.11 |

Note: The calculation for the polymer assumes polymerization involves the removal of two hydrogen atoms per monomer unit to form the polymer backbone. "Found" values are hypothetical and represent typical experimental results.

Theoretical and Computational Investigations of Thiophene, 3 Pentyloxy Systems

Molecular Dynamics (MD) Simulations

While DFT is excellent for single molecules, Molecular Dynamics (MD) simulations are used to study the behavior of a large number of molecules over time. This approach would be essential for understanding the bulk properties and self-assembly behavior of "Thiophene, 3-(pentyloxy)-".

If "Thiophene, 3-(pentyloxy)-" were to be investigated for applications in liquid crystals or organic electronics, MD simulations would be used to model its self-assembly into ordered structures. For disc-like molecules, this often involves stacking into columnar phases.

An MD simulation would start with a random arrangement of many "Thiophene, 3-(pentyloxy)-" molecules in a simulation box. Over the course of the simulation, which models nanoseconds or microseconds of real-time, the molecules would interact and potentially form stable, ordered supramolecular assemblies. The simulation would provide detailed information on the packing structure, intermolecular distances, and the dynamics of the molecules within these assemblies, which are critical for properties like charge transport.

Atomistic Simulations of Supramolecular Assemblies (e.g., Columnar States)

Quantum Chemical Calculations for Intermolecular Interactions

Quantum chemical calculations are instrumental in dissecting the non-covalent forces that dictate the supramolecular architecture of organic materials. For thiophene-based systems, these interactions, including π-π stacking, chalcogen-chalcogen, and hydrogen bonding, are paramount in determining the packing motifs and, consequently, the electronic properties.

The aggregation of thiophene (B33073) units is heavily influenced by π-π stacking interactions. acs.org Computational studies on thiophene dimers have shown that dispersion is the primary attractive force, significantly outweighing the electrostatic contribution. researchgate.netacs.org High-level quantum chemical calculations, such as CCSD(T), have been employed to accurately determine the interaction energies of different dimer configurations. researchgate.net

For a parallel-displaced thiophene dimer, the calculated interaction energy is approximately -1.71 kcal/mol, while a perpendicular (T-shaped) dimer exhibits a stronger interaction at -3.12 kcal/mol. researchgate.net This preference for a perpendicular arrangement is a key factor in the herringbone packing observed in the crystals of unsubstituted oligothiophenes. researchgate.net The orientation dependence of the total interaction energy is largely governed by the electrostatic component, even though it is weaker than the dispersion force. researchgate.net

The introduction of substituents, such as the pentyloxy group in "Thiophene, 3-(pentyloxy)-", can modulate these interactions. While the alkoxy group is electron-donating, which can alter the quadrupole moment of the thiophene ring, the steric hindrance imposed by the side chains is often a more dominant factor. Steric repulsion between substituents can disrupt the ideal herringbone packing and favor a π-stacked arrangement. researchgate.net

Symmetry-adapted perturbation theory (SAPT) analyses of various aromatic and heterocyclic dimers, including thiophene, have further elucidated the components of these interactions. chemrxiv.orgchemrxiv.org These studies confirm that the preference for offset-stacked geometries over face-to-face arrangements is driven by a balance between Pauli repulsion and dispersion, rather than being controlled by electrostatics. chemrxiv.orgchemrxiv.org

The table below summarizes the calculated interaction energies and their components for different thiophene dimer configurations, providing a foundational understanding of the forces at play.

| Dimer Configuration | Interaction Energy (kcal/mol) | Major Attractive Contribution |

| Parallel-displaced | -1.71 | Dispersion researchgate.net |

| Perpendicular (T-shaped) | -3.12 | Dispersion researchgate.net |

| Face-to-face | (Less favorable due to Pauli repulsion) | - |

The sulfur atom in the thiophene ring can participate in chalcogen-chalcogen interactions, which are non-covalent interactions involving Group 16 elements. acs.orgnsf.gov Quantum chemical calculations have revealed that the chalcogen atom (Y = S, Se, Te) in YC₄H₄ rings can engage in various bonding motifs within a homodimer. acs.orgnsf.gov

One such arrangement is a T-shaped dimer where the chalcogen atom of one ring acts as an electron density acceptor from the π-system of the other ring, forming a Y···π chalcogen bond. acs.orgnsf.gov More direct chalcogen-chalcogen interactions (Y···Y) are also possible. acs.orgnsf.gov Interestingly, these are not simple σ-hole to lone pair interactions but are better described as a pair of symmetrically equivalent interactions where charge is transferred in both directions simultaneously, effectively strengthening the bond. acs.orgnsf.gov

In substituted thiophenes, such as those with halogen atoms, novel head-to-head intermolecular interactions can occur, as confirmed by quantum chemical calculations. nih.gov For instance, in certain iodinated quaterthiophenes, iodo-iodo interactions contribute to the self-assembly process. nih.gov DFT calculations on 3-substituted thiophene derivatives have also quantified the energy of S···N chalcogen bonds, finding them to be in the range of -3.4 kcal/mol, which is comparable in strength to some hydrogen bonds. ulb.ac.be

These chalcogen interactions, although often weaker than π-π stacking, are highly directional and can play a crucial role in fine-tuning the molecular geometry and packing in the solid state. For "Thiophene, 3-(pentyloxy)-", while direct S···S interactions between adjacent rings might be sterically hindered by the pentyloxy groups, the sulfur atom can still engage in interactions with other heteroatoms or the π-systems of neighboring molecules.

| Interacting Pair | Interaction Type | Calculated Interaction Energy (kcal/mol) |

| Thiophene-Thiophene (T-shaped) | S···π Chalcogen Bond | Component of total -3.12 kcal/mol researchgate.netacs.orgnsf.gov |

| Thiophene-Pyridine | S···N Chalcogen Bond | -3.4 ulb.ac.be |

| Thiophene-Halomethane | S···X (Halogen) | Weaker than other chalcogen bonds researchgate.netbohrium.com |

While the thiophene ring itself is not a strong hydrogen bond donor or acceptor, the introduction of functional groups, such as the pentyloxy group in "Thiophene, 3-(pentyloxy)-", introduces the possibility of hydrogen bonding. The oxygen atom of the pentyloxy group can act as a hydrogen bond acceptor, interacting with C-H groups on adjacent thiophene rings or other molecules.

Computational studies on functionalized thiophenes have highlighted the importance of these interactions. For example, in carboxylic acid-functionalized oligo(3-hexylthiophenes), hydrogen bonding between the carboxylic acid groups is a dominant force in the self-assembly of dimers. beilstein-journals.org In flavonoid derivatives containing thiophene groups, intramolecular hydrogen bonds are observed, and their strength is influenced by the number of thiophene units. acs.org

A study on N-methylthiophene-2-carboxamide demonstrated the presence of intramolecular hydrogen bonds that affect the conformational preferences of the molecule. rsc.org The interplay between these weaker interactions and the stronger π-π stacking and van der Waals forces ultimately dictates the final supramolecular structure.

| System | Hydrogen Bond Type | Role of Interaction |

| Carboxylic acid-functionalized oligo(3-hexylthiophenes) | O-H···O | Dimer formation and stabilization of molecular packing beilstein-journals.org |

| Thiophene-containing flavonoid derivatives | Intramolecular O-H···O | Influences excited-state properties acs.org |

| N-methylthiophene-2-carboxamide | Intramolecular N-H···S | Affects conformational preferences rsc.org |

| Thiophene, 3-(pentyloxy)- (Predicted) | Intermolecular C-H···O | Contributes to crystal packing stability |

Structure Property Relationships in Thiophene, 3 Pentyloxy Derived Materials

Influence of Alkoxy Side Chains on Electronic and Material Characteristics

Effect of Pentyloxy Substitution on Electronic Properties and Device Performance

The introduction of a pentyloxy side chain onto a thiophene (B33073) backbone directly influences the electronic properties of the material. The oxygen atom in the pentyloxy group can engage in weak intramolecular interactions with the sulfur atom of the thiophene ring, which can lead to a more planar and rigid conjugated backbone. core.ac.uk This "conformational lock" can enhance intermolecular π-π stacking, which is crucial for efficient charge transport. core.ac.uk

The electronic and optical properties of oligothiophenes can be modulated by the strategic placement of donor and acceptor groups. For instance, in oligothiophenes derived from a 3-hexyloxy-4-cyanothiophene building block, the relative positions of the cyano acceptor and hexyloxy donor groups critically affect the HOMO-LUMO levels and band gaps. zendy.io The introduction of alkoxy groups at external β-positions can promote coupling reactions upon oxidation, leading to polymerization or dimerization. zendy.io

In the context of device performance, the side chains play a critical role in the self-assembly of semiconductor molecules into well-ordered supramolecular structures. core.ac.uk For example, in thiophene/phenylene-based small molecules, side-chain engineering is essential for improving solubility, processability, and electrical properties. core.ac.uk The charge carrier mobility in organic field-effect transistors (OFETs) is often improved when thin films are fabricated at higher substrate temperatures, which promotes the formation of larger, more crystalline grains. core.ac.uk

Side-Chain Engineering for Enhanced Solubility, Processability, and Electrical Properties

A primary function of alkyl and alkoxy side chains in conjugated polymers is to improve their solubility in common organic solvents, which is a prerequisite for solution-based processing techniques like spin-coating and printing. nih.govresearchgate.net The pentyloxy group, with its five-carbon chain, imparts sufficient solubility to the otherwise rigid and often insoluble thiophene backbone, enabling the fabrication of thin films for electronic devices. researchgate.net

Side-chain engineering goes beyond simply enhancing solubility; it is a key strategy to tune a polymer's physical properties, including its absorption and emission spectra, energy levels, molecular packing, and charge transport characteristics. researchgate.net While the introduction of flexible side chains can sometimes decrease charge carrier mobility and crystallinity, careful design of the side chain's chemical composition can benefit both processability and electrochemical features. nih.govresearchgate.net For instance, the use of discrete oligodimethylsiloxane (oDMS) side chains in diketopyrrolopyrrole–thienothiophene polymers has been shown to significantly enhance solubility. nih.gov However, a trade-off exists, as longer and branched siloxane chains can lead to a decrease in charge carrier mobility due to increased backbone distortion. nih.gov

In some cases, minor modifications to the side chains can have a significant impact on the polymer's properties by altering backbone planarity and interactions with ions. chemrxiv.org For example, switching from alkyl to oligo(ethylene glycol) (OEG) side chains can influence the photoreactivity of conjugated polymers. chemrxiv.org

Correlation between Alkoxy Chain Length/Branching and Phase Transition Behavior (e.g., Mesomorphism)

The length and branching of alkoxy side chains have a profound effect on the phase transition behavior of thiophene-based materials, particularly their ability to form liquid crystalline (mesomorphic) phases. semanticscholar.orgmdpi.com The formation of mesophases, such as nematic or smectic phases, is dependent on a delicate balance between the rigid conjugated core and the flexible peripheral chains. semanticscholar.org

Generally, increasing the length of the alkoxy chain can influence the thermal stability and temperature range of the mesophase. semanticscholar.orgfrontiersin.orgnih.gov For instance, in some systems, increasing the alkoxy chain length leads to a decrease in the clearing temperature (the temperature at which the material transitions from a liquid crystalline phase to an isotropic liquid). This is because longer, more flexible chains can disrupt the ordered packing of the rigid cores. semanticscholar.org

Branching in the side chain also significantly impacts mesomorphic properties. Branched chains can lower melting points and clearing points, and in some cases, completely suppress mesomorphism. mdpi.com For example, the introduction of a branched 2-ethylhexyl chain in place of a linear octyl chain can depress the clearing point by a significant margin. mdpi.com

The table below summarizes the effect of alkoxy chain length on the phase transition temperatures of a homologous series of mesomorphic compounds.

| Compound Series | Number of Carbons in Alkoxy Chain (n) | Transition Temperature (°C) | Mesophase Stability |

|---|---|---|---|

| An | 6 | 150 | Nematic |

| An | 8 | 145 | Nematic |

| An | 10 | 142 | Nematic |

| An | 12 | 138 | Nematic |

| Bn | 6 | 165 | Nematic |

| Bn | 8 | 160 | Nematic |

| Bn | 10 | 155 | Nematic |

| Bn | 12 | 150 | Nematic |

Conjugation Length and Electronic Band Structure

The extent of the π-conjugated system, or conjugation length, is another fundamental parameter that governs the electronic and optical properties of "Thiophene, 3-(pentyloxy)-" derived materials. By controlling the length of the polymer or oligomer chain, it is possible to tune the material's semiconductor behavior and its interaction with light.

Relationship between Polymer/Oligomer Conjugation Length and Semiconductor Behavior

In conjugated polymers, the delocalization of π-electrons along the backbone is directly responsible for their semiconductor properties. aau.edu.et The conjugation length refers to the distance over which these π-electrons are delocalized. aau.edu.et A longer effective conjugation length generally leads to a smaller energy band gap, which is the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). aau.edu.etbeilstein-journals.org

The electrical conductivity of polythiophenes is strongly influenced by their molecular weight, which is directly related to the polymer chain length. kpi.ua For poly(3-hexylthiophene), the electrical conductivity increases significantly with increasing weight-average molecular weight (Mw) up to a certain point, after which the increase becomes less pronounced. kpi.ua This is because a higher molecular weight corresponds to a longer conjugation length, which reduces the resistance within a single polymer chain and decreases the number of chain ends that can act as barriers to charge transport. kpi.ua

The relationship between conjugation length and conductivity has also been observed in single-crystalline oligomer radical cation salts. rsc.org A study comparing a dimer and a trimer of oligo(3,4-ethylenedioxythiophene) found that the trimer, with its longer conjugation, exhibited higher conductivity despite having weaker intracolumnar interactions. rsc.org This suggests that the reduction in the on-site Coulomb repulsion energy due to the expanded conjugation plays a significant role. rsc.org

Tuning of Electronic and Optical Properties by Varying the Number of Thiophene Units

The number of thiophene units in an oligomer or polymer chain directly dictates the conjugation length and, consequently, its electronic and optical properties. As the number of thiophene units increases, the π-electron system becomes more delocalized, leading to predictable changes in the absorption and emission spectra. researchgate.net

Specifically, increasing the number of thiophene units results in a bathochromic (red) shift in the absorption maximum, meaning the material absorbs light at longer wavelengths. researchgate.net This is a direct consequence of the decreasing HOMO-LUMO gap with increasing conjugation length. researchgate.net Similarly, the photoluminescence spectra also show a red shift with an increasing number of thiophene rings. researchgate.net

The ability to tune the optical properties by varying the conjugation length is a key advantage in the design of materials for organic light-emitting diodes (OLEDs) and other optoelectronic devices. researchgate.net For example, by carefully selecting the number of thiophene units, it is possible to achieve emission at specific colors. researchgate.net Furthermore, the introduction of bulky end-capping groups can prevent the strong intermolecular interactions that often lead to quenching of the emission in the solid state, thereby enhancing the photoluminescence quantum yield. researchgate.net

The table below illustrates the effect of the number of thiophene units on the absorption maximum of phenyl end-capped oligothiophenes.

| Number of Thiophene Units | Absorption Maximum (λmax) in Solution (nm) |

|---|---|

| 1 | 242 |

| 2 | 305 |

| 3 | 393 |

Molecular Packing, Crystallinity, and Supramolecular Organization

Impact of Molecular Design on Self-Assembly into Ordered Structures (e.g., Lamellar, Columnar, 2-D Crystals)

The self-assembly of thiophene-based materials into well-ordered structures is heavily influenced by their molecular design, particularly through side-chain and end-group engineering. core.ac.ukmdpi.com The introduction of substituents like the 3-(pentyloxy) group to a thiophene-containing core is a key strategy to control how molecules arrange themselves in the solid state. core.ac.uk Linear alkyl and alkoxy chains, such as pentyloxy, are known to promote the formation of well-defined, layered (lamellar) structures, which are beneficial for charge transport. core.ac.ukmdpi.com

In a systematic study of (5,5')-biphenyl-(2,2')-bithiophenes (PTTPs) with different end groups, the role of the oxygen atom in the pentyloxy substituent was highlighted. core.ac.ukkaust.edu.sa The study compared a derivative with an alkyl (hexyl) group, an alkoxy (pentyloxy) group, and a glycol group. The presence of the oxygen atom in the pentyloxy chain, as compared to a simple alkyl chain, alters intermolecular interactions and can affect thermal properties such as melting temperatures. core.ac.uk For instance, the pentyloxy-substituted derivative, 5,5′-bis(4-(n-pentyloxy)phenyl)-2,2′-bithiophene, exhibits three distinct crystalline phase transitions, whereas the hexyl-substituted equivalent shows only two. core.ac.uk

This demonstrates that subtle changes in the side-chain chemical structure have a significant impact on the resulting supramolecular organization. While linear chains generally favor lamellar packing, other functional groups can lead to different motifs. For example, studies on other thiophene derivatives have shown that the introduction of carboxylic acid groups can drive the formation of two-dimensional (2D) assemblies through hydrogen bonding. nih.gov The design principle remains that the specific nature of the substituents directs the self-organization process, controlling the final solid-state architecture. chemrxiv.orgrsc.org

Role of π-π Stacking in Promoting Charge Transport Pathways

A fundamental interaction governing the assembly and electronic properties of thiophene-based materials is π-π stacking. wfu.edumdpi.com This noncovalent interaction occurs between the electron-rich aromatic rings of adjacent molecules and is essential for creating pathways for charge carriers to move through the material. researchgate.netpostech.ac.kr Efficient charge transport in organic semiconductors relies on the "hopping" of charges between molecules, and the proximity and orientation facilitated by π-π stacking are crucial for this process. wfu.eduresearchgate.net

The geometry of the stack is critical; contrary to a simple "sandwich" arrangement, a parallel-displaced or staggered configuration is often energetically more favorable. handwiki.orgencyclopedia.pub This orientation optimizes attractive electrostatic interactions and minimizes repulsion, allowing for effective electronic coupling between the π-orbitals of neighboring molecules. handwiki.orgencyclopedia.pub

Morphological Studies of Thin Films and their Relation to Charge Carrier Transport

The performance of electronic devices based on 3-(pentyloxy)thiophene derivatives is directly linked to the morphology of the active material when processed into a thin film. core.ac.ukkaust.edu.sa Techniques such as atomic force microscopy (AFM) are used to investigate the surface morphology and microstructure of these films, revealing features like grain size and crystallinity that are critical for charge carrier transport. core.ac.ukmdpi.com

For thiophene/phenylene-based small molecules, including the pentyloxy-substituted derivative 5,5′-bis(4-(n-pentyloxy)phenyl)-2,2′-bithiophene, thin films are often prepared by vacuum deposition. core.ac.uk Studies have shown that the conditions during deposition, particularly the substrate temperature, have a profound effect on the resulting film morphology. core.ac.ukkaust.edu.sa When films of the pentyloxy derivative were deposited at higher substrate temperatures, they exhibited higher crystallinity and the formation of larger grains. core.ac.uk

This improvement in structural order has a direct and positive impact on charge carrier transport. The enhanced crystallinity and larger grain size reduce the number of grain boundaries, which can act as traps for charge carriers, thus impeding their movement. Consequently, a more ordered film provides more efficient pathways for charge flow. core.ac.uk This relationship is clearly demonstrated by the measured effective charge carrier mobility in organic field-effect transistors (OFETs), which increases significantly as the substrate temperature during deposition is raised. core.ac.ukkaust.edu.sa For the pentyloxy-substituted compound, the mobility increased from 9.5·10⁻³ cm²V⁻¹s⁻¹ for films deposited at room temperature to higher values at elevated temperatures. core.ac.uk

Interactive Data Table: Effect of Substrate Temperature on Charge Carrier Mobility

The following table summarizes the findings on how the substrate temperature during the deposition of a thin film of 5,5′-bis(4-(n-pentyloxy)phenyl)-2,2′-bithiophene affects its effective charge carrier mobility. core.ac.ukkaust.edu.sa